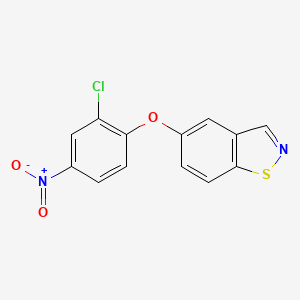![molecular formula C16H24O4 B14405242 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane CAS No. 88017-32-7](/img/structure/B14405242.png)
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of ethers and epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group substituted with a dimethylpropoxyethoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(2,2-dimethylpropoxy)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactive properties.
相似化合物的比较
Similar Compounds
2-({4-[2-(2-Isopropoxyethoxy)phenoxy]methyl}oxirane): Similar structure with an isopropoxy group instead of a dimethylpropoxy group.
1,2-Epoxyethane (Ethylene oxide): A simpler oxirane compound with significant industrial applications.
Tetrahydrofuran (THF): A cyclic ether with similar reactivity but a different ring size.
Uniqueness
2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties
属性
CAS 编号 |
88017-32-7 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
2-[[4-[2-(2,2-dimethylpropoxy)ethoxy]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)12-17-8-9-18-13-4-6-14(7-5-13)19-10-15-11-20-15/h4-7,15H,8-12H2,1-3H3 |
InChI 键 |
BYATYYWTBBNEOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COCCOC1=CC=C(C=C1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
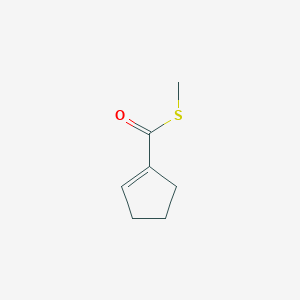
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
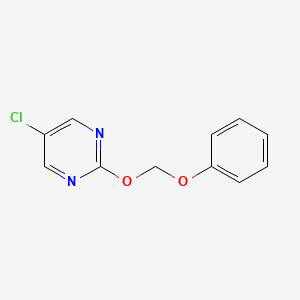
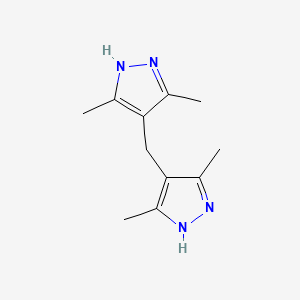
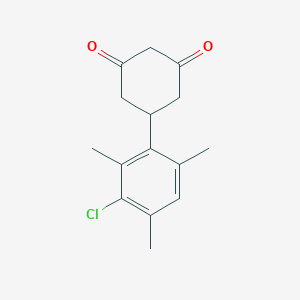
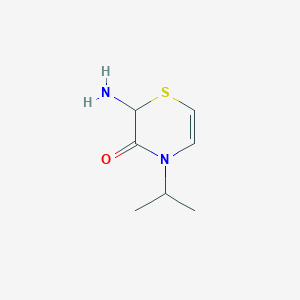

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)

